Isopentyl 4-hydroxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylbutyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)7-8-15-12(14)10-3-5-11(13)6-4-10/h3-6,9,13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHVDKDQYBNSAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064397 | |

| Record name | Benzoic acid, 4-hydroxy-, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6521-30-8 | |

| Record name | Isoamyl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6521-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl 4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006521308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-hydroxy-, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-hydroxy-, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL 4-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y9H45T4SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Isopentyl 4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentyl 4-hydroxybenzoate, also known as isoamylparaben, is an ester of p-hydroxybenzoic acid and isopentyl alcohol.[1][2][3] It belongs to the paraben family, a group of chemicals widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties.[4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting quantitative data in structured tables, detailing relevant experimental protocols, and offering visual representations of key experimental workflows.

Chemical Identity and Structure

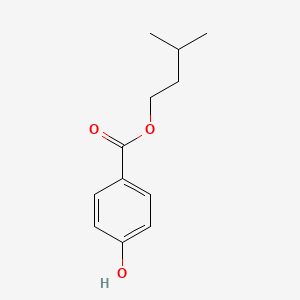

This compound is chemically identified as the 3-methylbutyl ester of 4-hydroxybenzoic acid.[2][5] Its structure consists of a benzene ring substituted with a hydroxyl group and an ester group at the para position. The ester group is formed with isopentyl alcohol.

Synonyms: Isoamyl 4-hydroxybenzoate, Isoamylparaben, 4-Hydroxybenzoic acid isoamyl ester, p-Hydroxybenzoic acid isoamyl ester.[1][2][3][6][7]

Chemical Structure:

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below. These properties are crucial for understanding its behavior in various applications, including formulation development and safety assessments.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₃ | [2][6][8] |

| Molecular Weight | 208.25 g/mol | [6][7][9] |

| Appearance | White to almost white powder or crystal | [1][10] |

| Melting Point | 60.0 to 64.0 °C | [1] |

| Boiling Point | 242 °C | [10] |

| Density | 1.083 ± 0.06 g/cm³ (Predicted) | [10] |

Solubility and Partitioning

| Property | Value | Reference |

| Solubility in Water | Limited solubility | [5] |

| Solubility in Organic Solvents | Soluble in methanol. Moderately soluble in other organic solvents. | [5][10] |

| pKa | 8.22 ± 0.15 (Predicted) | [10] |

Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties are essential for reproducible and accurate measurements. Below are generalized methodologies for key experiments.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus. A small, powdered sample of this compound is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is gradually increased. The temperature range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.

Determination of Boiling Point

The boiling point is determined by distillation. The compound is heated in a distillation flask equipped with a condenser and a thermometer. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point. For accuracy, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure if necessary.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Synthesis of this compound (Fischer Esterification)

A common method for the synthesis of esters like this compound is the Fischer esterification. This involves the acid-catalyzed reaction of a carboxylic acid (p-hydroxybenzoic acid) with an alcohol (isopentyl alcohol).

Caption: General workflow for the synthesis of this compound.

Logical Relationships in Physicochemical Property Determination

The determination of the physicochemical properties of a compound follows a logical workflow to ensure accurate characterization.

Caption: Workflow for physicochemical characterization.

Conclusion

This technical guide has summarized the essential physicochemical properties of this compound, providing a valuable resource for professionals in research, development, and formulation. The presented data, structured for clarity and supported by generalized experimental methodologies and logical workflows, offers a foundational understanding of this compound's characteristics. Accurate knowledge of these properties is paramount for its effective and safe application in various industrial and consumer products.

References

- 1. Isoamyl 4-Hydroxybenzoate | 6521-30-8 | TCI AMERICA [tcichemicals.com]

- 2. pschemicals.com [pschemicals.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 6521-30-8: Isoamyl 4-hydroxybenzoate | CymitQuimica [cymitquimica.com]

- 6. 6521-30-8[this compound]- Acmec Biochemical [acmec.com.cn]

- 7. This compound - CAS:6521-30-8 - Sunway Pharm Ltd [3wpharm.com]

- 8. Isoamyl 4-Hydroxybenzoate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. Isoamyl 4-hydroxybenzoate | C12H16O3 | CID 81009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isopentyl-4-hydroxybenzoat | 6521-30-8 [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Isopentyl 4-Hydroxybenzoate from 4-Hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopentyl 4-hydroxybenzoate, a member of the paraben family, through the Fischer esterification of 4-hydroxybenzoic acid. This document details the underlying chemical principles, experimental protocols, and quantitative data to support researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound, also known as isoamylparaben, belongs to the paraben class of chemicals, which are esters of p-hydroxybenzoic acid. Parabens are widely utilized as preservatives in the cosmetic, pharmaceutical, and food industries due to their effective antimicrobial properties. The synthesis of these compounds is a fundamental process in organic chemistry, typically achieved through Fischer esterification. This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2]

This guide will focus on the synthesis of this compound from 4-hydroxybenzoic acid and isopentyl alcohol (also known as isoamyl alcohol).

Core Synthesis Pathway: Fischer Esterification

The primary route for synthesizing this compound is the Fischer esterification. This is a reversible, acid-catalyzed condensation reaction between 4-hydroxybenzoic acid and isopentyl alcohol. The overall reaction is depicted below:

Caption: Fischer Esterification of 4-Hydroxybenzoic Acid.

The reaction is an equilibrium process. To drive the reaction towards the formation of the ester product and achieve a high yield, Le Chatelier's principle is applied. This is typically accomplished by using an excess of one of the reactants (usually the less expensive one, in this case, isopentyl alcohol) or by removing the water formed during the reaction, often through azeotropic distillation.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the product, along with typical reaction parameters adapted from similar esterification processes.

Table 1: Properties of Reactants and Product

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 4-Hydroxybenzoic Acid | 138.12 | 215 (decomposes) | 1.46 |

| Isopentyl Alcohol | 88.15 | 131.1 | 0.81 |

| This compound | 208.25 | ~300 (estimated) | ~1.08 (estimated) |

Table 2: Typical Reaction Conditions and Yields for Fischer Esterification

| Parameter | Value/Condition | Reference/Analogy |

| Molar Ratio (Acid:Alcohol) | 1 : 3 to 1 : 4 | To shift equilibrium towards products[1][4] |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | A common and effective catalyst[2][3] |

| Catalyst Loading | Catalytic amount (e.g., 1-5 mol%) | Standard for Fischer esterification |

| Reaction Temperature | Reflux temperature of the mixture | Depends on the boiling point of the alcohol and solvent |

| Reaction Time | 1 - 4 hours | Typical for similar esterification reactions[2] |

| Expected Yield | 60 - 90% | Based on analogous isopentyl acetate synthesis[2][5] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established Fischer esterification procedures.[1][2][6]

Materials and Equipment

-

4-Hydroxybenzoic acid

-

Isopentyl alcohol

-

Concentrated sulfuric acid

-

Toluene (optional, for azeotropic removal of water)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus (optional, for high purity)

Reaction Procedure

Caption: Experimental Workflow for this compound Synthesis.

-

Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzoic acid, an excess of isopentyl alcohol (e.g., 3-4 molar equivalents), and a catalytic amount of concentrated sulfuric acid. If using azeotropic removal of water, add toluene and set up a Dean-Stark trap with the reflux condenser.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath.[2] Continue refluxing for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

Work-up and Purification

-

Extraction: Transfer the cooled reaction mixture to a separatory funnel. Add water and diethyl ether to the funnel. Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate. The organic layer (containing the ester) will typically be the upper layer. Drain and discard the aqueous layer.

-

Washing: Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted 4-hydroxybenzoic acid.[2] Carbon dioxide gas will be evolved, so vent the separatory funnel frequently.

-

Saturated sodium chloride (brine) solution to remove any residual water-soluble components.

-

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate to remove any remaining traces of water.[5]

-

Isolation: Filter the dried organic solution to remove the sodium sulfate. Evaporate the solvent (diethyl ether and any remaining isopentyl alcohol) using a rotary evaporator to obtain the crude this compound.

-

Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Peaks / Signals | Reference |

| ¹H NMR | Aromatic protons, ester methylene protons, isopentyl group protons.[7][8] | [7][8] |

| IR Spectroscopy | O-H stretch (phenolic), C=O stretch (ester), C-O stretch (ester), aromatic C-H and C=C stretches. | [8][9] |

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the benzene ring, a triplet for the methylene group adjacent to the ester oxygen, a multiplet for the methine proton of the isopentyl group, and doublets for the two methyl groups of the isopentyl moiety.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad peak for the phenolic O-H stretch, a strong absorption band for the C=O stretch of the ester group, and characteristic peaks for the C-O stretch and aromatic ring vibrations.[5]

Safety Considerations

-

Handle concentrated sulfuric acid with extreme care as it is highly corrosive. Always add acid to the alcohol/acid mixture slowly.

-

Isopentyl alcohol and diethyl ether are flammable. Perform the reaction and extractions in a well-ventilated fume hood, away from any open flames or ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

This guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound. By following these protocols and understanding the underlying chemical principles, researchers can confidently produce this important compound for various applications.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. benchchem.com [benchchem.com]

- 5. ukessays.com [ukessays.com]

- 6. Isolation of Caffeine [jan.ucc.nau.edu]

- 7. 4-HYDROXYBENZOIC ACID ISOAMYL ESTER(6521-30-8) 1H NMR spectrum [chemicalbook.com]

- 8. Isoamyl 4-hydroxybenzoate | C12H16O3 | CID 81009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Isopropyl-4-hydroxybenzoate [webbook.nist.gov]

Isopentyl 4-Hydroxybenzoate: A Technical Guide to Its Putative Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopentyl 4-hydroxybenzoate, a member of the paraben family of compounds, is utilized in various industrial applications. While structurally similar compounds, such as methylparaben and propylparaben, have been identified in a range of natural sources, a comprehensive review of scientific literature and databases reveals a notable absence of evidence for the natural occurrence of this compound. This technical guide consolidates the current knowledge on the natural sources of its constituent precursors, 4-hydroxybenzoic acid and isopentyl alcohol (isoamyl alcohol), and provides context by detailing the known natural occurrences of other parabens. Furthermore, this guide outlines the biosynthetic pathways of these precursors and presents general experimental methodologies relevant to the analysis of parabens in natural matrices.

Introduction

Parabens are a class of alkyl esters of 4-hydroxybenzoic acid. Due to their antimicrobial properties, synthetic parabens are widely used as preservatives in cosmetics, pharmaceuticals, and food products. However, there is growing interest in the natural occurrence of these and similar compounds. While shorter-chain parabens like methylparaben and propylparaben have been documented as natural products in various plants and microorganisms, the natural presence of longer-chain parabens, such as this compound, is not established. This guide aims to provide a detailed overview of the current scientific understanding regarding the potential natural sources of this compound by examining its precursors and related compounds.

Natural Occurrence of Precursors

While this compound has not been directly identified from natural sources, its chemical precursors, 4-hydroxybenzoic acid and isopentyl alcohol, are known to be naturally occurring.

4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid (PHBA) is a phenolic compound that is widespread in the plant kingdom. It serves as a precursor for the biosynthesis of various secondary metabolites.

Table 1: Natural Sources of 4-Hydroxybenzoic Acid

| Kingdom | Phylum/Division | Species | Common Name | Reference(s) |

| Plantae | Magnoliophyta | Cocos nucifera | Coconut | N/A |

| Vitis vinifera | Grape | N/A | ||

| Syzygium aromaticum | Clove | N/A | ||

| Salix spp. | Willow | N/A | ||

| Vaccinium spp. | Blueberry, Cranberry | [1] | ||

| Cucumis sativus | Cucumber | [1] | ||

| Daucus carota | Carrot | [1] | ||

| Olea europaea | Olive | [2][3] | ||

| Fungi | Ascomycota | Curvularia sp. | - | [4] |

| Phaeomoniella chlamydospora | - | [5] |

Isopentyl Alcohol (Isoamyl Alcohol)

Isopentyl alcohol is a primary alcohol that is a major component of fusel oil, a by-product of ethanol fermentation. It is also found as a volatile compound in many fruits and as a component of some essential oils.

Table 2: Natural Sources of Isopentyl Alcohol

| Kingdom | Phylum/Division | Species | Common Name | Reference(s) |

| Plantae | Magnoliophyta | Musa spp. | Banana | N/A |

| Malus domestica | Apple | N/A | ||

| Vitis vinifera | Grape | N/A | ||

| Lycopersicon esculentum | Tomato | N/A | ||

| Fungi | Ascomycota | Saccharomyces cerevisiae | Brewer's Yeast | N/A |

Natural Occurrence of Structurally Related Parabens

To provide a broader context, it is useful to examine the documented natural sources of other parabens. The presence of these related compounds in nature suggests that the enzymatic machinery for their biosynthesis exists.

Table 3: Natural Occurrence of Other Parabens

| Paraben | Kingdom | Phylum/Division | Species | Common Name | Reference(s) |

| Methylparaben | Plantae | Magnoliophyta | Rubus chamaemorus | Cloudberry | [6] |

| Vanilla planifolia | Vanilla | [6] | |||

| Piper guanacastensis | Guanacaste Pepper | [2] | |||

| Aristolochia kankauensis | - | [2] | |||

| Oxalis tuberosa | Oca | [3] | |||

| Fungi | Ascomycota | Guanomyces polythrix | - | [2] | |

| Propylparaben | Plantae | Magnoliophyta | Mangifera indica | Mango | [2] |

| Fungi | Ascomycota | Verticillium spp. | - | [2] |

Biosynthetic Pathways

The biosynthesis of this compound would theoretically involve the esterification of 4-hydroxybenzoic acid with isopentyl alcohol. The pathways leading to these precursors are well-characterized.

Biosynthesis of 4-Hydroxybenzoic Acid

In plants and microbes, 4-hydroxybenzoic acid is primarily synthesized via the shikimate pathway. Chorismate, a key intermediate in this pathway, can be converted to 4-hydroxybenzoate.

Biosynthesis of Isopentyl Alcohol

Isopentyl alcohol is derived from the amino acid leucine through the Ehrlich pathway in yeast and potentially in other organisms. It can also be synthesized from isopentenyl pyrophosphate (IPP), a central intermediate in the biosynthesis of isoprenoids.[7][8][9][10]

Experimental Protocols: General Methodology for Paraben Analysis in Natural Matrices

While no specific protocols exist for the extraction of this compound from natural sources due to its apparent absence, the following outlines a general workflow that could be adapted for its investigation, based on established methods for other parabens.

Sample Preparation and Extraction

-

Homogenization : Biological samples (e.g., plant leaves, fungal mycelia) are flash-frozen in liquid nitrogen and ground to a fine powder to rupture cell walls and increase the surface area for extraction.

-

Extraction : The homogenized sample is extracted with a suitable organic solvent. For parabens, methanol or ethyl acetate are commonly used. Techniques such as maceration, sonication, or Soxhlet extraction can be employed to enhance extraction efficiency.

-

Purification : The crude extract is often subjected to a cleanup step to remove interfering substances. Solid-phase extraction (SPE) with a C18 sorbent is a common method for purifying parabens from complex matrices.

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS) : A powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization of the hydroxyl group of the paraben may be necessary to improve its chromatographic behavior.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : Highly sensitive and specific, LC-MS is well-suited for the analysis of non-volatile compounds like parabens without the need for derivatization.

Identification and Quantification

-

Identification : The identification of this compound would be confirmed by comparing the retention time and mass spectrum of the analyte with those of an authentic chemical standard.

-

Quantification : Once identified, the concentration of the compound in the extract can be determined by creating a calibration curve using known concentrations of the standard.

Conclusion

Based on the current body of scientific literature, there is no direct evidence to support the natural occurrence of this compound in plants, fungi, or insects. However, its constituent precursors, 4-hydroxybenzoic acid and isopentyl alcohol, are common natural products. The biosynthetic pathways for these precursors are well-established. The natural occurrence of other, shorter-chain parabens suggests that the potential for the biosynthesis of this compound in nature cannot be entirely ruled out, although it remains to be discovered. Researchers investigating novel natural products may consider the general methodologies outlined in this guide to explore the presence of this and other long-chain parabens in various biological matrices. Future research, particularly with advanced analytical techniques, may yet reveal the existence of this compound as a natural product.

References

- 1. Parabens - Chemical Safety Facts [chemicalsafetyfacts.org]

- 2. Gaia Research - Parabens: Friend Or Foe? [gaiaresearch.co.za]

- 3. Parabens Natural & Safe [naturefresh.co.za]

- 4. Synthesis and biological activity of fungal metabolite, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytotoxic Metabolites and Fungi of Grapevine Trunk Diseases | Encyclopedia MDPI [encyclopedia.pub]

- 6. ewg.org [ewg.org]

- 7. The biosynthesis of isoprenoids and the mechanisms regulating it in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

Isopentyl 4-hydroxybenzoate CAS number and chemical structure.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Isopentyl 4-hydroxybenzoate, a member of the paraben family of compounds. This document details its chemical identity, physicochemical properties, synthesis methodologies, and biological activities, with a focus on its antimicrobial and endocrine-disrupting properties. The information is curated to support researchers, scientists, and professionals in the field of drug development and chemical safety assessment. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using the DOT language illustrate experimental workflows and biological pathways to facilitate a deeper understanding of the subject matter.

Chemical Identity and Structure

This compound, also known as isoamylparaben, is an ester of 4-hydroxybenzoic acid and isopentyl alcohol. It belongs to the paraben class of chemicals, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties.

Chemical Structure:

Molecular Formula: C₁₂H₁₆O₃[1]

CAS Number: 6521-30-8[1]

IUPAC Name: 3-methylbutyl 4-hydroxybenzoate[1]

Physicochemical Properties

The physicochemical properties of parabens are crucial for their application and toxicological assessment. The properties of this compound are summarized in the table below, along with those of other common parabens for comparative analysis. Generally, as the length of the alkyl chain increases, the water solubility decreases while the octanol-water partition coefficient (log P) and antimicrobial activity increase.[2]

| Property | This compound | Methylparaben | Ethylparaben | Propylparaben | Butylparaben |

| Molecular Weight ( g/mol ) | 208.25 | 152.15 | 166.17 | 180.20 | 194.23 |

| Melting Point (°C) | 60-63 | 125-128 | 116-118 | 95-98 | 68-71 |

| Boiling Point (°C) | 336.7 (Predicted) | 270-275 | 297-298 | 300-310 | 305-310 |

| Water Solubility ( g/100 mL at 25°C) | 0.05 | 0.25 | 0.17 | 0.04 | 0.02 |

| log P (Octanol-Water) | 3.58 (Predicted) | 1.96 | 2.47 | 3.04 | 3.57 |

Data for methyl, ethyl, propyl, and butylparaben are compiled from various sources for comparison.

Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer esterification of 4-hydroxybenzoic acid with isopentyl alcohol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is adapted from standard procedures for paraben synthesis.

Materials:

-

4-Hydroxybenzoic acid

-

Isopentyl alcohol (3-methyl-1-butanol)

-

Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 4-hydroxybenzoic acid (1.0 equivalent), isopentyl alcohol (3.0-5.0 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Add toluene to the flask to facilitate azeotropic removal of the water formed during the reaction.

-

Heat the reaction mixture to reflux with vigorous stirring. The water-toluene azeotrope will collect in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the 4-hydroxybenzoic acid is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and add deionized water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity

Antimicrobial Activity

General Trend of Antimicrobial Activity of Parabens: Butylparaben > Propylparaben > Ethylparaben > Methylparaben[2]

Endocrine Disrupting Activity: Estrogenicity

Parabens have been identified as xenoestrogens, meaning they can mimic the effects of the natural hormone estrogen. This activity is a concern due to the potential for endocrine disruption. The estrogenic activity of parabens has been demonstrated in various in vitro assays, such as yeast-based reporter assays and proliferation assays using estrogen-responsive human breast cancer cell lines (e.g., MCF-7).

The general consensus is that the estrogenic potency of parabens also increases with the length of the alkyl side chain.[3] Studies on other parabens have shown that they can bind to the estrogen receptor (ER), with a preference for ERα and ERβ.[4] For instance, isobutylparaben has demonstrated a high binding affinity for both ERα and ERβ.[4]

While specific EC50 values for the estrogenic activity of this compound are not widely reported, it is expected to exhibit estrogenic properties, likely with a potency comparable to or greater than butylparaben.

Estrogen Receptor Signaling Pathway

The estrogenic activity of this compound is mediated through its interaction with the estrogen receptor. The binding of the compound to the estrogen receptor can trigger a cascade of cellular events that are normally regulated by endogenous estrogens.

Caption: Estrogen receptor signaling pathway activated by this compound.

Applications in Research and Drug Development

Due to its antimicrobial properties, this compound and other parabens are used as preservatives in a wide range of pharmaceutical formulations, including creams, lotions, and oral medications, to prevent microbial contamination and extend shelf life.

For researchers, this compound can serve as a reference compound in studies investigating:

-

The structure-activity relationships of antimicrobial agents.

-

The mechanisms of endocrine disruption by xenoestrogens.

-

The development of new preservative systems with improved safety profiles.

-

The metabolism and toxicokinetics of parabens.

Safety Considerations

While parabens have a long history of use as effective preservatives, concerns have been raised regarding their potential for skin irritation, sensitization, and endocrine disruption. Regulatory bodies in different regions have set maximum permitted concentrations for parabens in consumer products. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment and be aware of the relevant safety data sheets (SDS).

Conclusion

This compound is a paraben with significant antimicrobial properties, making it an effective preservative. However, like other parabens, its potential for endocrine disruption through estrogenic activity warrants careful consideration in its application and further research. This technical guide provides essential information for professionals working with this compound, from its fundamental chemical properties to its biological activities and synthesis. The provided protocols and diagrams are intended to facilitate further investigation and a deeper understanding of this compound's role in science and industry.

References

- 1. Isoamyl 4-hydroxybenzoate | C12H16O3 | CID 81009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Comprehensive assessment of estrogenic activities of parabens by in silico approach and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Competitive binding of some alkyl p-hydroxybenzoates to human estrogen receptor alpha and beta] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of Isopentyl 4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for Isopentyl 4-hydroxybenzoate, a compound of interest in various research and development sectors. This document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Structural and Spectral Data Summary

This compound (also known as isoamyl p-hydroxybenzoate) is an organic compound with the molecular formula C12H16O3.[1] Its chemical structure consists of a benzoate core substituted with a hydroxyl group at the para position and an isopentyl group forming the ester linkage. The following sections detail the characteristic spectral data that confirm this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.87 | d | 2H | Ar-H (ortho to -COO) |

| 6.85 | d | 2H | Ar-H (ortho to -OH) |

| 4.24 | t | 2H | -OCH₂- |

| 1.79 - 1.65 | m | 1H | -CH(CH₃)₂ |

| 1.65 - 1.50 | m | 2H | -CH₂-CH(CH₃)₂ |

| 0.94 | d | 6H | -CH(CH₃)₂ |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number and types of carbon atoms present.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 166.7 | C=O | Ester Carbonyl |

| 160.0 | C | Ar-C-OH |

| 131.6 | CH | Ar-CH (ortho to -COO) |

| 122.0 | C | Ar-C-COO |

| 115.1 | CH | Ar-CH (ortho to -OH) |

| 64.4 | CH₂ | -OCH₂- |

| 37.5 | CH | -CH(CH₃)₂ |

| 25.0 | CH₂ | -CH₂-CH(CH₃)₂ |

| 22.4 | CH₃ | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Broad | O-H stretch (phenolic) |

| 2960 | Medium | C-H stretch (aliphatic) |

| 1680 | Strong | C=O stretch (ester) |

| 1605, 1510 | Strong | C=C stretch (aromatic) |

| 1280 | Strong | C-O stretch (ester) |

| 1170 | Strong | C-O stretch (phenol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[3] The data presented here is based on Electron Impact (EI) ionization.[4]

| m/z | Relative Intensity (%) | Assignment |

| 208 | 25 | [M]⁺ (Molecular Ion) |

| 138 | 100 | [HOC₆H₄CO₂H]⁺ (Base Peak) |

| 121 | 61 | [HOC₆H₄CO]⁺ |

| 93 | 16 | [C₆H₅O]⁺ |

| 70 | 18 | [C₅H₁₀]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

NMR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation : Accurately weigh 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[5] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[5]

-

Filtration : To ensure a homogeneous magnetic field, filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing.[6][7]

-

Data Acquisition : Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[5] The magnetic field is then shimmed to maximize homogeneity. The probe is tuned to the appropriate nucleus (¹H or ¹³C).[5] Standard pulse sequences are then used to acquire the spectra.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Thin Film Method) : If the sample is a solid, dissolve a small amount (a few milligrams) in a volatile solvent like acetone or methylene chloride.[8] Drop a few drops of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[8] Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[8] If the sample is a liquid, place one to two drops directly between two salt plates.[9]

-

Data Acquisition : Place the salt plate assembly into the sample holder of the FT-IR spectrometer.[8] Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) Protocol

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like this compound, this can be achieved by heating the sample to create a vapor or by using a direct insertion probe.[4]

-

Ionization : The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[4] This process, known as electron impact (EI) ionization, removes an electron from the molecule to form a positively charged molecular ion ([M]⁺) and various fragment ions.[4][10]

-

Mass Analysis : The resulting ions are accelerated by an electric field and then deflected by a magnetic field.[10] The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ion.[10]

-

Detection : A detector records the abundance of ions at each m/z value, generating a mass spectrum.[10]

Visualizations

The following diagrams illustrate the workflow of spectral data acquisition and the logical relationship between the different spectral techniques and the structural information they provide.

References

- 1. Isoamyl 4-hydroxybenzoate | C12H16O3 | CID 81009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. amherst.edu [amherst.edu]

- 3. fiveable.me [fiveable.me]

- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. webassign.net [webassign.net]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of Isopentyl 4-hydroxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentyl 4-hydroxybenzoate, also known as isoamylparaben, is a member of the paraben family, which are esters of p-hydroxybenzoic acid. Parabens are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their effective antimicrobial properties. The solubility of these compounds in various organic solvents is a critical parameter for formulation development, purification processes, and the preparation of stock solutions for toxicological and efficacy studies.

This technical guide provides a comprehensive overview of the solubility of parabens in common organic solvents, using butylparaben as a case study. The document presents quantitative solubility data, details the experimental protocols for solubility determination, and discusses the physicochemical factors that govern the solubility of these compounds.

Physicochemical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent molecules. The chemical structure of this compound includes a polar phenolic hydroxyl group and a carboxyl group, as well as a nonpolar isopentyl alkyl chain. This amphiphilic nature dictates its solubility in different organic solvents.

-

Polar Solvents: In polar protic solvents like alcohols (e.g., methanol, ethanol), the hydroxyl group of the paraben can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular interactions and generally high solubility. In polar aprotic solvents (e.g., acetone), the solvent can act as a hydrogen bond acceptor for the paraben's hydroxyl group.

-

Nonpolar Solvents: The nonpolar alkyl chain of the paraben interacts favorably with nonpolar solvents through van der Waals forces. The longer the alkyl chain, the greater the solubility in nonpolar solvents.

-

Temperature: The solubility of parabens in organic solvents is generally endothermic, meaning that solubility increases with an increase in temperature.

Quantitative Solubility of Butylparaben (Analog)

The following tables summarize the mole fraction and mass fraction solubility of butylparaben in several common organic solvents at various temperatures. This data is sourced from studies that employed a gravimetric method for solubility determination.[1][2][3][4][5]

Table 1: Mole Fraction Solubility of Butylparaben in Various Organic Solvents

| Temperature (°C) | Methanol | Ethanol | Propanol | Acetone | Ethyl Acetate | Acetonitrile |

| 10 | 0.201 | 0.235 | 0.298 | 0.401 | 0.258 | 0.119 |

| 20 | 0.265 | 0.306 | 0.381 | 0.489 | 0.331 | 0.165 |

| 30 | 0.344 | 0.392 | 0.478 | 0.584 | 0.418 | 0.224 |

| 40 | 0.441 | 0.493 | 0.586 | 0.681 | 0.521 | 0.301 |

| 50 | 0.556 | 0.610 | 0.701 | 0.778 | 0.639 | 0.401 |

Table 2: Mass Fraction Solubility of Butylparaben in Various Organic Solvents

| Temperature (°C) | Methanol | Ethanol | Propanol | Acetone | Ethyl Acetate | Acetonitrile |

| 10 | 0.598 | 0.641 | 0.643 | 0.771 | 0.592 | 0.381 |

| 20 | 0.683 | 0.718 | 0.718 | 0.830 | 0.672 | 0.463 |

| 30 | 0.770 | 0.793 | 0.789 | 0.883 | 0.753 | 0.558 |

| 40 | 0.852 | 0.860 | 0.850 | 0.923 | 0.828 | 0.659 |

| 50 | 0.923 | 0.916 | 0.905 | 0.957 | 0.893 | 0.763 |

At 20°C, the mass fraction solubility of butylparaben follows the order: Methanol > Ethanol > Acetone > Propanol > Ethyl Acetate > Acetonitrile.[3] However, when expressed in terms of mole fraction, the order changes to: Acetone > Propanol > Ethanol > Ethyl Acetate > Methanol > Acetonitrile.[3][4][5] This highlights the importance of considering the molecular weight of the solvents when evaluating solubility for specific applications.

Experimental Protocol: Gravimetric Method for Solubility Determination

The following protocol details the gravimetric method used to determine the solubility of parabens in organic solvents.[1][2][3]

4.1. Materials and Equipment

-

This compound (or analog) of high purity

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath with temperature control (±0.1°C)

-

Analytical balance (±0.0001 g)

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Drying oven

-

Glass vials

4.2. Procedure

-

Temperature Control: Set the thermostatic water bath to the desired temperature and allow the jacketed glass vessel to equilibrate.

-

Solvent Addition: Add a known mass of the selected organic solvent to the jacketed glass vessel.

-

Solute Addition: Gradually add an excess amount of the paraben to the solvent while stirring to ensure that a solid phase remains, indicating a saturated solution.

-

Equilibration: Allow the suspension to stir for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Sampling: Once equilibrium is achieved, stop the stirring and allow the solid to settle. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-weighed syringe fitted with a filter to prevent any solid particles from being drawn.

-

Sample Weighing: Immediately weigh the filled syringe to determine the mass of the withdrawn solution.

-

Solvent Evaporation: Transfer the solution from the syringe to a pre-weighed glass vial.

-

Drying: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the paraben (e.g., 50-60°C) until a constant weight is achieved.

-

Final Weighing: After cooling to room temperature in a desiccator, weigh the vial containing the dry paraben residue.

-

Calculation: The mass of the dissolved paraben and the mass of the solvent in the sample can be determined by subtraction. The solubility can then be expressed in various units, such as mass fraction (mass of solute / mass of solution) or mole fraction.

-

Repeatability: Repeat the measurement at each temperature at least three times to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the gravimetric determination of paraben solubility.

Caption: Gravimetric method workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, the data for its close analog, butylparaben, provides valuable insights into its likely solubility behavior in common organic solvents. The solubility is influenced by the interplay of the polar hydroxyl and carboxyl groups and the nonpolar alkyl chain of the paraben molecule with the solvent. The provided experimental protocol for the gravimetric method offers a reliable approach for researchers to determine the solubility of this compound in their specific solvent systems of interest. This information is essential for the effective formulation and development of products containing this widely used preservative.

References

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Isopentyl 4-Hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Isopentyl 4-hydroxybenzoate, a member of the paraben family of preservatives. Due to the limited availability of specific experimental data for this compound, this guide leverages data from structurally similar parabens, namely propylparaben and butylparaben, to provide a robust predictive analysis. This approach is grounded in the homologous nature of the paraben series, where thermal properties are expected to show predictable trends with increasing alkyl chain length.

Introduction to this compound and its Thermal Stability

This compound, an ester of p-hydroxybenzoic acid, is utilized as a preservative in various cosmetic and pharmaceutical formulations due to its antimicrobial properties. The thermal stability of this compound is a critical parameter for drug development and formulation, as it dictates storage conditions, manufacturing processes (such as heat sterilization), and shelf-life. Degradation at elevated temperatures can lead to a loss of preservative efficacy and the formation of potentially harmful byproducts.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed to evaluate the thermal stability of pharmaceutical ingredients. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting points, phase transitions, and decompositional energetics.

Thermal Analysis of Structurally Related Parabens

To extrapolate the thermal behavior of this compound, this guide presents TGA and DSC data for propylparaben and butylparaben. As the isopentyl group is structurally similar to and larger than the propyl and butyl groups, the thermal stability of this compound is expected to be in a comparable range, likely showing a slightly different decomposition profile due to the increased molecular weight and branching of the alkyl chain.

Table 1: Thermal Analysis Data for Propylparaben and Butylparaben

| Parameter | Propylparaben | Butylparaben |

| Melting Point (DSC) | 95-98 °C | 68-69 °C |

| Onset Decomposition Temp. (TGA) | ~280 °C | ~300 °C |

| Peak Decomposition Temp. (TGA) | Not explicitly found | Not explicitly found |

| Mass Loss (%) | ~100% (upon completion of decomposition) | ~100% (upon completion of decomposition) |

Note: Specific onset and peak decomposition temperatures from TGA can vary depending on experimental conditions such as heating rate. The values presented are approximate based on general findings for parabens.

Experimental Protocols for Thermal Analysis

A standardized experimental protocol is crucial for obtaining reproducible and comparable thermal analysis data. The following methodologies are recommended for the thermal characterization of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the sample.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

-

Determine the peak decomposition temperature from the derivative of the TGA curve (DTG), which corresponds to the point of maximum rate of mass loss.

-

Calculate the percentage of mass loss at different temperature intervals.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of the sample.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its melting point (e.g., 150 °C).

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point from the onset or peak of the endothermic melting transition.

-

Visualizing Experimental and Degradation Pathways

To provide a clear understanding of the experimental workflow and the chemical transformations that this compound undergoes upon thermal degradation, the following diagrams are provided.

Toxicological data and safety assessment of Isopentyl 4-hydroxybenzoate.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Isopentyl 4-hydroxybenzoate, also known as isoamylparaben, is an ester of p-hydroxybenzoic acid. It belongs to the paraben family, a group of chemicals widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. Despite their extensive use, the safety of parabens has been a subject of scientific discussion. This technical guide provides a comprehensive overview of the available toxicological data and safety assessment for this compound. Due to the limited specific data for this compound, a read-across approach is employed, utilizing data from structurally similar parabens, primarily propylparaben and butylparaben, to complete the toxicological profile.

Toxicological Data Summary

The available toxicological data for this compound and its analogues are summarized in the tables below.

Table 1: Acute Toxicity Data

| Test Substance | Endpoint | Species | Route | Value | Reference |

| Propylparaben | LD50 | Rat | Oral | >5000 mg/kg bw | [1] |

| Propylparaben | LD50 | Mouse | Oral | 6332-7633 mg/kg bw | [1] |

| Butylparaben | LD50 | Mouse | Oral | 13200 mg/kg bw | [2] |

Table 2: Irritation and Sensitization Data

| Test Substance | Endpoint | Species | Result | Reference |

| This compound | Skin Irritation | N/A | Causes skin irritation | [3] |

| This compound | Eye Irritation | N/A | Causes serious eye irritation | [3] |

| Propylparaben | Skin Irritation | Animal | Mildly irritating | [1][4] |

| Butylparaben | Skin Irritation | Animal | Irritating | [2] |

| Butylparaben | Eye Irritation | Animal | Corrosive | [2] |

| Propylparaben | Skin Sensitization | Human | Sensitization has occurred with application to damaged skin | [1][4] |

| Butylparaben | Skin Sensitization | Animal | Non-sensitizing | [2] |

| Butylparaben | Skin Sensitization | Human | Low sensitization potential | [2] |

Table 3: Repeated Dose Toxicity Data

| Test Substance | NOAEL | Species | Route | Duration | Reference |

| Propylparaben | 5500 mg/kg bw/day | Rat | Oral | Chronic | [1] |

Table 4: Genotoxicity Data

| Test Substance | Assay | Result | Reference |

| Propylparaben | Mutagenicity | Not mutagenic | [1] |

| Propylparaben | Clastogenicity | Not clastogenic | [1] |

| Butylparaben | Genotoxicity | Non-genotoxic in vitro and in vivo | [2] |

Table 5: Carcinogenicity Data

| Test Substance | Species | Result | Reference |

| Propylparaben | N/A | Not carcinogenic | [1] |

| Butylparaben | Rat, Mouse | Non-carcinogenic | [2] |

Table 6: Reproductive and Developmental Toxicity Data

| Test Substance | NOEL | Species | Endpoint | Reference |

| Butylparaben | 2 mg/kg bw/day | Rat | Postnatal developmental toxicity | [2] |

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments, based on OECD guidelines, which are the standard for regulatory toxicology.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.[5][6][7][8][9]

Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit.[5][6] The untreated skin serves as a control. The degree of irritation or corrosion is evaluated at specific intervals.[5][6]

Procedure:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Dose Application: 0.5 mL of the liquid or 0.5 g of the solid test substance is applied to a small area of clipped skin (approximately 6 cm²).[5] The site is then covered with a gauze patch and a semi-occlusive dressing.

-

Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[6] Observations may continue for up to 14 days to assess the reversibility of the effects.[5][6]

-

Scoring: Skin reactions are scored using a standardized system.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[3][10][11][12][13][14][15][16]

Principle: A single dose of the test substance is applied to one eye of an experimental animal, usually an albino rabbit, with the untreated eye serving as a control.[11][12] The degree of eye irritation or corrosion is assessed by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[12]

Procedure:

-

Animal Selection: Healthy young adult albino rabbits with no pre-existing eye defects are used.[3]

-

Dose Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.[11] The eyelids are gently held together for about one second.[14]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[11][13] Observations may be extended to 21 days to assess reversibility.[10]

-

Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.

References

- 1. Safety assessment of propyl paraben: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rivm.nl [rivm.nl]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 8. oecd.org [oecd.org]

- 9. nucro-technics.com [nucro-technics.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. ecetoc.org [ecetoc.org]

- 14. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. oecd.org [oecd.org]

An In-depth Technical Guide on the Antimicrobial Action of Isopentyl 4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Isopentyl 4-hydroxybenzoate, also known as isopentylparaben, belongs to the paraben family of preservatives utilized for their broad-spectrum antimicrobial properties in cosmetics, pharmaceuticals, and food products.[1][2] Like other parabens, its efficacy is linked to the length of its alkyl chain; longer chains generally correlate with increased antimicrobial effectiveness.[3] The antimicrobial action of this compound is not attributed to a single target but rather a multi-pronged attack on microbial cells, primarily involving the disruption of cell membrane integrity, inhibition of crucial enzymatic processes, and interference with nucleic acid synthesis.[4][5]

Core Mechanism: Disruption of Microbial Cell Membranes

The primary and most critical mode of action for this compound is the disruption of the microbial cell membrane.[4][6] Its lipophilic isopentyl group allows it to easily insert itself into the lipid bilayer of bacterial and fungal cell membranes.[4] This intercalation leads to a cascade of detrimental effects that ultimately compromise cell viability.

-

Alteration of Membrane Fluidity and Permeability: By embedding within the lipid bilayer, the paraben molecule disrupts the packing of phospholipids, increasing membrane fluidity and permeability.[4][7] This loss of integrity causes the leakage of essential intracellular components, such as potassium ions (K+), ATP, and small metabolites.[4][6] The disruption of the carefully maintained electrochemical gradients across the membrane is catastrophic for cellular functions like energy production and transport.[4]

-

Inhibition of Membrane-Bound Enzymes and Transport Systems: The functionality of many vital proteins, including enzymes and transport systems, is dependent on the specific lipid environment of the cell membrane. By altering this environment, this compound can indirectly inhibit the activity of these proteins, such as ATPases and phosphotransferases, which are crucial for energy metabolism and nutrient uptake.[4][5][8]

Inhibition of Cellular Synthesis

This compound also exerts its antimicrobial effects by interfering with the synthesis of essential macromolecules.

-

Inhibition of Nucleic Acid Synthesis: Evidence suggests that parabens can impede the synthesis of both DNA and RNA.[3][4][5] While the exact molecular targets are not fully elucidated, it is proposed that parabens may inhibit the function of DNA and RNA polymerases, the enzymes responsible for replication and transcription.[4] This action effectively halts microbial growth and proliferation.

-

Inhibition of Protein Synthesis: By disrupting membrane function and energy production, this compound can indirectly inhibit protein synthesis. Furthermore, some studies suggest a more direct interference with the enzymes involved in this process.[6]

Quantitative Data: Antimicrobial Efficacy

The effectiveness of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.[9][10] The MIC50 is the concentration that inhibits 50% of the tested isolates.[11] While specific MIC data for this compound is not extensively available in the provided search results, data for the parent compound, 4-hydroxybenzoic acid, and other parabens demonstrate their general efficacy.

| Compound | Microorganism(s) | MIC Range (mg/mL) | IC50 (µg/mL) | Reference |

| 4-hydroxybenzoic acid | Gram-positive & some Gram-negative bacteria | 36.00 - 72.00 | 160 | [12][13] |

| trans 4-hydroxycinnamic acid | Gram-positive & some Gram-negative bacteria | 100 - 170 | [12] |

Note: The antimicrobial effectiveness of parabens increases with the length of the alkyl chain. Therefore, this compound is expected to have a lower MIC (higher potency) than 4-hydroxybenzoic acid or methylparaben against many microorganisms.[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[14]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO or ethanol).

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Microorganism culture in the logarithmic growth phase, adjusted to a 0.5 McFarland standard.

-

Sterile pipettes and tips.

-

Incubator.

-

Microplate reader (optional).

Procedure:

-

Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.[9]

Protocol 2: Cell Membrane Permeability Assay (Propidium Iodide Uptake)

This protocol assesses damage to the bacterial cell membrane by measuring the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.

Objective: To evaluate the membrane-disrupting effect of this compound on bacterial cells.

Materials:

-

Bacterial culture (e.g., Staphylococcus aureus or Escherichia coli) grown to mid-log phase.

-

Phosphate-buffered saline (PBS).

-

This compound solution at various concentrations.

-

Propidium iodide (PI) stock solution.

-

Positive control (e.g., a known membrane-disrupting agent like nisin).[15]

-

Negative control (e.g., 1% DMSO in PBS).[15]

-

Fluorometer or fluorescence microscope.

Procedure:

-

Cell Preparation: Harvest bacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.5).

-

Treatment: Aliquot the cell suspension into tubes or a microplate. Add this compound to achieve the desired final concentrations. Include positive and negative controls.

-

Incubation: Incubate the samples for a defined period (e.g., 30-60 minutes) at room temperature or 37°C.

-

Staining: Add PI to each sample to a final concentration of ~2 µM and incubate in the dark for 10-15 minutes.

-

Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm). Alternatively, visualize the cells under a fluorescence microscope. Red fluorescence indicates cells with damaged membranes.[15]

-

Data Analysis: Compare the fluorescence intensity of treated samples to the controls. A significant increase in fluorescence indicates membrane permeabilization.

Visualizations

Proposed Antimicrobial Mechanism of this compound

Caption: Multi-pronged antimicrobial mechanism of this compound.

Experimental Workflow for MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

References

- 1. CAS 6521-30-8: Isoamyl 4-hydroxybenzoate | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Paraben - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Influence of Parabens on Bacteria and Fungi Cellular Membranes: Studies in Model Two-Dimensional Lipid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a Marine Bacterium Producing 4-Hydroxybenzoate and Its Alkyl Esters, Parabens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. idexx.dk [idexx.dk]

- 10. idexx.com [idexx.com]

- 11. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 15. mdpi.com [mdpi.com]

Endocrine-Disrupting Potential of Isopentyl 4-hydroxybenzoate: A Technical Guide

Executive Summary: Isopentyl 4-hydroxybenzoate, also known as isoamylparaben, is an alkyl ester of p-hydroxybenzoic acid used as a preservative in cosmetics and pharmaceutical products. Growing scientific evidence has categorized parabens as endocrine-disrupting chemicals (EDCs) due to their potential to interfere with the body's hormonal systems.[1] This technical document provides a comprehensive analysis of the endocrine-disrupting properties of this compound, focusing on its interactions with estrogenic, androgenic, and steroidogenic pathways. Data from a range of in vitro assays are presented, along with detailed experimental protocols and signaling pathway visualizations to support researchers, scientists, and drug development professionals in evaluating the toxicological profile of this compound. The evidence indicates that this compound exhibits weak estrogenic activity, anti-androgenic properties, and may interfere with steroidogenesis.

Estrogenic Activity

This compound demonstrates estrogenic activity by interacting with estrogen receptors (ERs). The estrogenic potency of parabens generally increases with the length and branching of the alkyl side-chain.[2]

1.1 Estrogen Receptor Binding

Competitive binding assays show that parabens can displace 17β-estradiol from both human estrogen receptor alpha (ERα) and beta (ERβ).[2] Isobutylparaben (a structurally similar compound) shows a high binding affinity for both ERα and ERβ, with IC50 values of 6.0 x 10⁻⁶ M and 5.0 x 10⁻⁶ M, respectively.[2] This affinity is comparable to that of Bisphenol A.[2] Specifically, isobutylparaben was able to displace 81% of [3H]oestradiol from cytosolic ERα in MCF7 cells at a 100,000-fold molar excess.[3] This interaction is foundational to its ability to mimic endogenous estrogens.

1.2 Transcriptional Activation and Cellular Proliferation

Binding of this compound to the ER can initiate a signaling cascade, leading to the transcription of estrogen-responsive genes. In MCF-7 human breast cancer cells, which are ER-positive, parabens have been shown to induce the expression of estrogen-regulated genes like GREB1 and pS2.[3][4] This transcriptional activation is ER-dependent, as it can be blocked by ER antagonists such as ICI 182,780.[3][4] Furthermore, this activity translates to a physiological response, as isobutylparaben has been shown to increase the proliferation of estrogen-dependent MCF7 and ZR-75-1 breast cancer cells.[3]

Table 1: Quantitative Data on Estrogenic Activity of Structurally Similar Parabens

| Assay Type | System | Compound | Endpoint | Value | Reference Compound |

|---|---|---|---|---|---|

| Competitive ERα Binding | Human ERα | Isobutyl p-hydroxybenzoate | IC50 | 6.0 x 10⁻⁶ M | 17β-estradiol |

| Competitive ERβ Binding | Human ERβ | Isobutyl p-hydroxybenzoate | IC50 | 5.0 x 10⁻⁶ M | 17β-estradiol |

| ERE-CAT Reporter Gene | MCF7 Cells | Isobutylparaben | Effective Conc. | 10⁻⁵ M | 10⁻⁸ M 17β-estradiol |

| Cell Proliferation | MCF7 & ZR-75-1 Cells | Isobutylparaben | Effective Conc. | 10⁻⁵ M | 10⁻⁸ M 17β-estradiol |

1.3 Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol outlines the methodology used to determine the binding affinity of a test compound to the estrogen receptor.

-

Receptor Source: Human estrogen receptor alpha (ERα) and beta (ERβ) proteins are utilized.[2] Alternatively, cytosolic extracts from ER-positive cells like MCF7 or rat uteri can be used.[3][5]

-

Ligand: A radiolabeled estrogen, typically [³H]-17β-estradiol, is used as the competitive ligand.

-

Procedure:

-

A constant concentration of the ER protein and the radiolabeled estradiol is incubated in a reaction buffer.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Unbound ligand is separated from the receptor-ligand complex, often using a method like dextran-coated charcoal or hydroxylapatite precipitation.

-

The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

-